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L-alpha-Aspartyl-D-phenylalanine methyl ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the protection of the amino group in aspartic acid, typically using carbobenzoxy or formyl groups. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield aspartame .
In the enzymatic synthesis, thermolysin is used to catalyze the reaction between aspartic acid and phenylalanine methyl ester. This method also requires the protection of the amino group in aspartic acid .
Industrial Production Methods
Industrial production of aspartame often combines both enzymatic and chemical processes. A novel route involves the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into aspartame hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .
Analyse Chemischer Reaktionen
Types of Reactions
Aspartame undergoes several types of chemical reactions, including hydrolysis, oxidation, and thermal decomposition. Under strongly acidic or alkaline conditions, aspartame can hydrolyze to produce methanol, aspartic acid, and phenylalanine .
Common Reagents and Conditions
Hydrolysis: Methanol and hydrochloric acid are commonly used to hydrolyze aspartame into its constituent components.
Oxidation: Aspartame can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.
Major Products
The major products formed from the hydrolysis of aspartame are methanol, aspartic acid, and phenylalanine .
Wissenschaftliche Forschungsanwendungen
3.1. Food Industry
Aspartame is extensively used as a sweetener in various food products, including:
- Dietary Foods : Low-calorie snacks and beverages.
- Pharmaceuticals : Sweetening agents in syrups and chewable tablets.
3.2. Biochemical Studies
Research has highlighted several biochemical applications:
- Cellular Studies : Aspartame has been used to study the effects of amino acid derivatives on cell metabolism and signaling pathways, particularly in immune response modulation .
- Enzyme Activity Evaluation : Studies involving PAL have demonstrated its role in synthesizing Aspartame, providing insights into enzymatic mechanisms and efficiency .
3.3. Health and Therapeutics
Recent studies have explored potential health benefits and therapeutic uses:
- Neuroprotective Effects : Research indicates that Aspartame may influence neurotransmitter levels, potentially aiding in conditions like depression and anxiety .
- Weight Management : Due to its low-caloric content, Aspartame is often included in weight management programs aimed at reducing sugar intake without sacrificing taste .
4.1. Immunopharmacology
A study published in Immunopharmacology demonstrated that L-phenylalanine methyl ester (a precursor of Aspartame) could enhance lymphokine-activated killer (LAK) cell expansion by depleting monocytes from peripheral blood, suggesting a role in immunomodulation .
4.2. Biotransformation Optimization
Research published in Biotechnology Progress optimized the biotransformation process using isolated PAL to enhance the synthesis of Aspartame, achieving significant yield improvements under specific reaction conditions .
Wirkmechanismus
Aspartame exerts its sweetening effect by binding to taste receptors on the tongue, specifically the taste receptor type 1 member 3 (T1R3). Upon ingestion, aspartame is metabolized into aspartic acid, phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal body processes. Aspartame does not accumulate in the body .
Vergleich Mit ähnlichen Verbindungen
Aspartame is unique among artificial sweeteners due to its composition of natural amino acids and its high sweetness potency. Similar compounds include:
Saccharin: Another artificial sweetener, but with a bitter aftertaste and different chemical structure.
Sucralose: A chlorinated derivative of sucrose, also used as a low-calorie sweetener.
Acesulfame potassium: A calorie-free sweetener often used in combination with other sweeteners to enhance sweetness.
Aspartame’s unique combination of amino acids and its metabolic pathway distinguish it from these other sweeteners .
Biologische Aktivität
L-alpha-Aspartyl-D-phenylalanine methyl ester, commonly known as aspartame, is a dipeptide methyl ester that has garnered significant attention due to its biological activities, particularly as a low-calorie sweetener. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C14H18N2O5) is synthesized from L-aspartic acid and D-phenylalanine. It is structurally similar to L-alpha-aspartyl-L-phenylalanine methyl ester (aspartame), but the D-phenylalanine component alters its sweetening properties and biological effects. The compound is known for its sweetness, which is approximately 200 times sweeter than sucrose, making it a popular sugar substitute in various food products .
Biological Activity
1. Sweetness and Appetite Regulation
Aspartame is primarily recognized for its sweetness. Studies indicate that it activates the sweet taste receptors on the tongue, leading to a perception of sweetness without caloric intake. Research has shown that aspartame can suppress food intake by enhancing the release of the satiety hormone cholecystokinin (CCK). In a controlled study, administration of aspartame led to a 15% reduction in food intake during subsequent meals, suggesting its role in appetite regulation .
2. Metabolism and Breakdown Products
Upon ingestion, aspartame is metabolized into its constituent amino acids: phenylalanine, aspartic acid, and methanol. Phenylalanine has been identified as a significant factor in the anorexic effects of aspartame due to its role in CCK release. However, studies indicate that neither phenylalanine nor aspartic acid alone produces similar effects on appetite suppression as aspartame itself .
3. Neurotransmitter Interaction
Research indicates that the components of aspartame may influence neurotransmitter levels in the brain. Aspartic acid acts as an excitatory neurotransmitter, while phenylalanine can affect dopamine levels. This interaction may contribute to mood regulation and cognitive functions .
Table 1: Summary of Key Research Studies on Aspartame
Safety and Toxicity
While aspartame is widely regarded as safe for consumption by regulatory agencies such as the FDA and EFSA, concerns have been raised regarding its effects on individuals with phenylketonuria (PKU), a genetic disorder that impairs phenylalanine metabolism. For these individuals, consumption of aspartame can lead to toxic accumulation of phenylalanine .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-65-2 | |
Record name | Methyl L-alpha-aspartyl-D-phenylalanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL L-ALPHA-ASPARTYL-D-PHENYLALANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83860AQE03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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